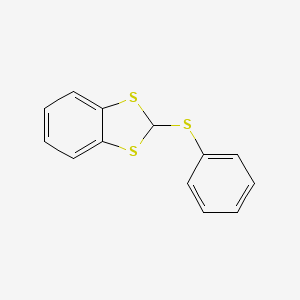

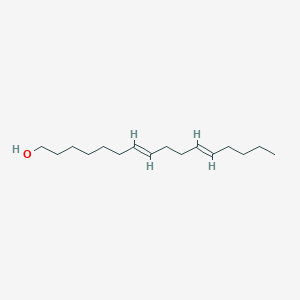

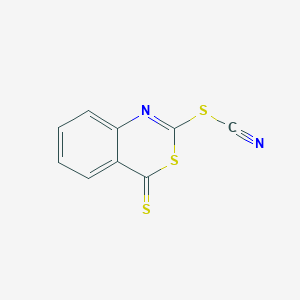

![molecular formula C12H16N4O4 B14617507 2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) CAS No. 57101-68-5](/img/structure/B14617507.png)

2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is a free radical initiator commonly used in polymer synthesis. This compound is known for its ability to initiate polymerization reactions, particularly in the production of various polymers and copolymers. It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations .

Preparation Methods

The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) typically involves the reaction of 4,4’-azobis(4-cyanopentanoic acid) with other reagents under controlled conditions. One common method involves the use of ethyl acetate as a solvent, where the compound is degassed to remove any impurities . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) undergoes various chemical reactions, primarily involving radical formation. The compound can decompose thermally or photochemically to produce free radicals, which then initiate polymerization reactions . Common reagents used in these reactions include solvents like N,N-dimethylformamide and water. The major products formed from these reactions are typically polymers and copolymers, depending on the monomers used in the polymerization process .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an initiator for radical polymerizations, enabling the synthesis of various polymers and copolymers . In biology and medicine, it is used in the preparation of polymeric nanoparticles for drug delivery systems and other biomedical applications . In industry, it is used in the production of coatings, adhesives, and other polymer-based materials .

Mechanism of Action

The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) involves the thermal or photochemical decomposition of the compound to produce free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions are primarily related to the formation and propagation of free radicals.

Comparison with Similar Compounds

2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is similar to other azo initiators such as 2,2’-azobis(2-methylpropionitrile) and 4,4’-azobis(4-cyanovaleric acid) . it is unique in its water solubility and its ability to initiate polymerizations in both heterogeneous and homogeneous systems . This makes it particularly useful in a wide range of applications compared to other similar compounds.

Properties

CAS No. |

57101-68-5 |

|---|---|

Molecular Formula |

C12H16N4O4 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-[(1-carboxy-3-cyanobutyl)diazenyl]-4-cyanopentanoic acid |

InChI |

InChI=1S/C12H16N4O4/c1-7(5-13)3-9(11(17)18)15-16-10(12(19)20)4-8(2)6-14/h7-10H,3-4H2,1-2H3,(H,17,18)(H,19,20) |

InChI Key |

PTZRYAAOQPNAKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(=O)O)N=NC(CC(C)C#N)C(=O)O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

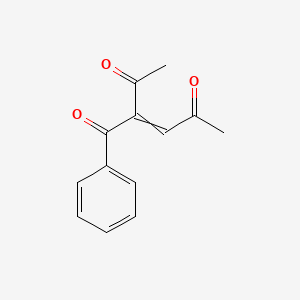

![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)

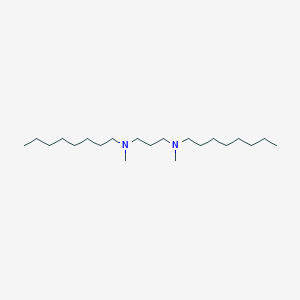

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)

![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)